2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole
Description
The compound 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole is a structurally complex imidazole derivative characterized by:
- Core structure: A 4,5-dihydroimidazole ring, a five-membered heterocycle with two adjacent nitrogen atoms.
- A [(2,5-dimethylphenyl)methyl]sulfanyl group at position 2, introducing aromatic and alkylthio functionalities.
This compound belongs to a class of imidazole derivatives known for diverse biological activities, including antimicrobial, anti-inflammatory, and metal-binding properties (as seen in structurally similar compounds from and ) .
Properties
IUPAC Name |
[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4S/c1-6-29-21-14-19(15-22(30-7-2)23(21)31-8-3)24(28)27-12-11-26-25(27)32-16-20-13-17(4)9-10-18(20)5/h9-10,13-15H,6-8,11-12,16H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKMEEBRHSZQLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN=C2SCC3=C(C=CC(=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the condensation of glyoxal with ammonia and formaldehyde to form the imidazole core. The introduction of the 2,5-dimethylphenyl group can be achieved through a Friedel-Crafts alkylation reaction using 2,5-dimethylbenzyl chloride and aluminum chloride as a catalyst. The sulfanyl group is then introduced via a nucleophilic substitution reaction using thiourea. Finally, the triethoxyphenyl group is attached through an etherification reaction using 3,4,5-triethoxybenzyl chloride and a suitable base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium azide, potassium cyanide
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Azide, cyanide derivatives
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a precursor in organic synthesis pathways for constructing more complex molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions.
Biology
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against a range of pathogens. The imidazole ring may interact with microbial enzymes or receptors, inhibiting growth.
- Anticancer Properties : Research has shown that this compound exhibits cytotoxic effects on specific cancer cell lines, suggesting its potential as a chemotherapeutic agent. Mechanistic studies are ongoing to elucidate the pathways involved.
Medicine
- Therapeutic Agent Development : Due to its structural features, the compound is being investigated for its potential use in developing new drugs targeting various diseases. Its ability to modulate biological pathways makes it a candidate for further pharmacological studies.
Industry
- Advanced Materials : The stability and functional versatility of this compound make it suitable for developing advanced materials such as polymers and coatings. Its properties can be tailored for specific industrial applications.
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial effects of 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The compound was tested using standard agar diffusion methods, revealing zones of inhibition comparable to established antibiotics.
Case Study 2: Anticancer Efficacy
In vitro testing on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the compound induced apoptosis at concentrations as low as 10 µM. Mechanistic studies indicated that it activates caspase pathways while downregulating anti-apoptotic proteins.
Mechanism of Action
The mechanism of action of 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The imidazole ring may interact with enzymes or receptors, modulating their activity. The sulfanyl group could participate in redox reactions, affecting cellular oxidative stress levels. The triethoxyphenyl group may enhance the compound’s solubility and bioavailability, facilitating its distribution within biological systems.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
Pharmacological Potential
- Imidazoles with bulky aromatic substituents (e.g., triethoxybenzoyl) are often explored as enzyme inhibitors or antimicrobial agents, as seen in ’s compound, which demonstrated metal ion-binding capacity .
- Sulfanyl groups (as in the target compound and ) are associated with antioxidant and thiol-mediated bioactivity, though chlorinated analogs () may exhibit higher toxicity .
Physicochemical Properties
- The target compound’s higher molecular weight (~470 g/mol) compared to simpler imidazoles (e.g., 314.40 g/mol in ) may limit solubility but enhance target affinity .
Biological Activity
(E)-3-((4-ethylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural components suggest possible interactions with various biological targets, making it a candidate for further investigation.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of an acrylonitrile moiety may also contribute to its reactivity and interaction with biological systems.
Antimicrobial Properties
Research has indicated that thiazole derivatives exhibit significant antibacterial activity. Studies have shown that compounds similar to (E)-3-((4-ethylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile possess the ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds with thiazole structures have been reported to effectively combat strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Thiazole derivatives have also been explored for their anticancer potential. In vitro studies suggest that modifications to the thiazole structure can enhance cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and disruption of cellular signaling pathways .
Case Studies
- Antibacterial Activity : A study demonstrated that thiazole-coated nanoparticles exhibited significant antibacterial effects against E. coli and S. aureus, with zones of inhibition indicating effective antimicrobial action .
- Anticancer Efficacy : Another investigation into thiazole derivatives found that specific modifications led to increased potency against breast cancer cell lines, suggesting that structural variations can significantly impact biological activity .
Research Findings
Q & A
Basic Research Questions
1.1. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer:
Synthesis typically involves multi-step protocols:
- Step 1: Formation of the imidazole core via cyclocondensation of thiourea derivatives with α-halo ketones, as demonstrated in structurally similar imidazoles (e.g., 2-ethylsulfanyl-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole) .
- Step 2: Functionalization with the 3,4,5-triethoxybenzoyl group using acyl chloride intermediates under anhydrous conditions (e.g., dichloromethane or DMF as solvents) .
- Key Variables: Temperature (60–80°C), catalyst choice (e.g., triethylamine for acylation), and stoichiometric ratios of substituents (e.g., 1:1.2 molar ratio of imidazole to benzoyl chloride) .
- Yield Optimization: Pilot studies on analogous compounds show yields improve with inert atmospheres (N₂) and slow reagent addition to minimize side reactions .
1.2. How can structural elucidation be performed to confirm the compound’s purity and regiochemistry?
Methodological Answer:
- Spectroscopy:
- ¹H/¹³C NMR: Assign peaks using substituent-specific shifts (e.g., 3,4,5-triethoxybenzoyl aromatic protons appear as singlet δ 7.1–7.3 ppm; imidazole NH protons at δ 11.8–12.5 ppm) .
- IR: Confirm carbonyl (C=O, ~1666 cm⁻¹) and sulfanyl (C-S, ~680 cm⁻¹) groups .
- X-ray Crystallography: Resolve regiochemical ambiguities (e.g., dihedral angles between imidazole and aryl rings) as seen in 2-(4-fluorophenyl)-1-(3-methoxyphenyl)-4,5-dimethyl-1H-imidazole .
- Elemental Analysis: Validate purity (e.g., ±0.3% deviation from theoretical C/H/N/S values) .
Advanced Research Questions
2.1. How do electronic effects of the 3,4,5-triethoxybenzoyl group influence reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Electronic Analysis:
- The triethoxy groups act as electron-donating substituents, increasing electron density on the benzoyl ring and stabilizing intermediates during reactions (e.g., SNAr mechanisms) .
- Contradictory Evidence: In some analogs (e.g., nitro-substituted imidazoles), electron-withdrawing groups deactivate the ring, reducing reactivity .
- Experimental Design:
- Compare reaction rates with substituted benzoyl groups (e.g., 3,4,5-triethoxy vs. 3-nitro-4-methoxy) using kinetic studies (UV-Vis monitoring) .
- Computational Modeling: Perform DFT calculations to map charge distribution and predict sites of nucleophilic attack .
2.2. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?
Methodological Answer:
- Case Study: In 2-(4-fluorophenyl)-1-(3-methoxyphenyl)-4,5-dimethyl-1H-imidazole, overlapping NMR signals were resolved via:
- Variable Temperature NMR: Suppressed dynamic effects (e.g., ring puckering) at low temperatures (−40°C) .
- COSY/NOESY: Identified through-space coupling between imidazole NH and aryl protons .
- Application: For the target compound, use deuterated solvents (DMSO-d₆) to enhance signal resolution and 2D NMR techniques for ambiguous peaks .
2.3. What strategies mitigate solubility challenges in biological assays for this hydrophobic compound?
Methodological Answer:
- Solubility Enhancement:
- Co-solvents: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes, as validated for similar imidazoles .
- Micellar Systems: Employ surfactants (e.g., Tween-80) to disperse the compound in aqueous media .
- Bioactivity Validation: Compare activity in solubilized vs. precipitated forms to rule out false negatives (e.g., via ATPase inhibition assays) .
Data Contradiction Analysis
3.1. Why do some studies report antibacterial activity for analogous imidazoles while others show no efficacy?
Methodological Answer:
- Variables Causing Discrepancies:
- Structural Differences: Minor substituent changes (e.g., 3,4,5-triethoxy vs. 4-chlorophenyl) alter target binding (e.g., penicillin-binding proteins) .
- Assay Conditions: Variations in bacterial strain (Gram+ vs. Gram−), inoculum size, or compound pre-treatment (sonication) .
- Resolution Strategy:
- Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .
- Perform SAR studies to isolate critical functional groups for activity .
Methodological Recommendations
4.1. How to design stability studies for this compound under physiological conditions?
Methodological Answer:
- Experimental Setup:
- pH Variation: Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours .
- LC-MS Monitoring: Track degradation products (e.g., hydrolysis of triethoxy groups to triols) .
- Kinetic Analysis: Calculate half-life (t₁/₂) using first-order decay models and identify stabilizing excipients (e.g., antioxidants like BHT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
